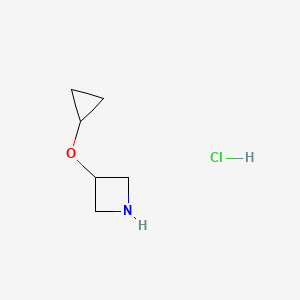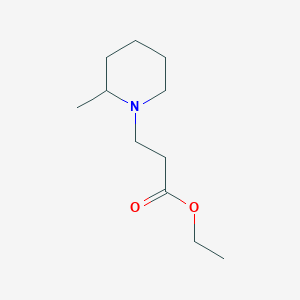
Ethyl 3-(2-methylpiperidin-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C11H21NO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a propanoate ester group . The molecular weight of this compound is 199.3 .科学研究应用
EMPP has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as plastics, polymers, and pharmaceuticals. It is also used in the production of catalysts and in the development of new materials. EMPP is also used in the study of cell biology, as it can be used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, EMPP is used in the development of new drugs, as it can be used to study the structure and activity of drug molecules.
作用机制
EMPP is a synthetic compound that acts as a proton acceptor. This means that when EMPP is exposed to a proton, it will accept the proton and form a covalent bond with it. This covalent bond is then used to form other compounds. EMPP can also act as a catalyst, which means it can speed up the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
EMPP is not known to have any direct biochemical or physiological effects. However, the compounds that are produced using EMPP may have effects on the body. For example, the compounds that are produced using EMPP may have the ability to interact with certain enzymes or proteins in the body, which could potentially lead to changes in the body's biochemistry or physiology.
实验室实验的优点和局限性
EMPP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used to synthesize a wide range of compounds. Additionally, EMPP is relatively stable and can be stored for long periods of time without degrading. However, EMPP can be difficult to work with due to its reactivity and can produce toxic byproducts when reacting with other compounds.
未来方向
The potential future directions for EMPP are vast. EMPP could be used to develop new materials for use in engineering, such as polymers and plastics. It could also be used to develop new drugs, as it can be used to study the structure and activity of drug molecules. Additionally, EMPP could be used to study the structure and function of proteins, enzymes, and other biological molecules, which could lead to new insights into the workings of the human body. Finally, EMPP could be used to develop new catalysts, which could be used to speed up the rate of chemical reactions.
合成方法
EMPP can be synthesized using a variety of methods, including the Sohxlet-Friedel-Crafts reaction, the Diels-Alder reaction, and the Wittig reaction. The Sohxlet-Friedel-Crafts reaction is the most commonly used method for producing EMPP, as it is relatively simple and cost-effective. The Diels-Alder reaction is more complex and requires specialized equipment, but it can be used to produce large quantities of EMPP in a shorter amount of time. The Wittig reaction is also used to synthesize EMPP, but it is not as widely used as the other two methods due to its complexity and cost.
属性
IUPAC Name |
ethyl 3-(2-methylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)7-9-12-8-5-4-6-10(12)2/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGAEBADGHDAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCCCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


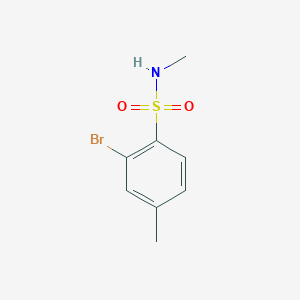
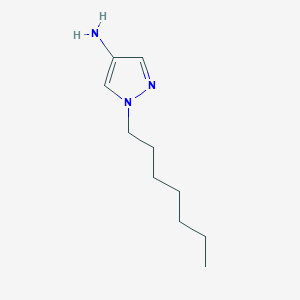
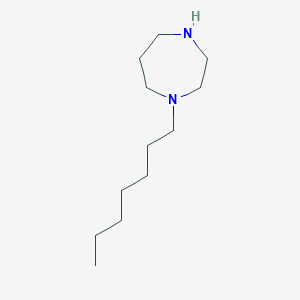
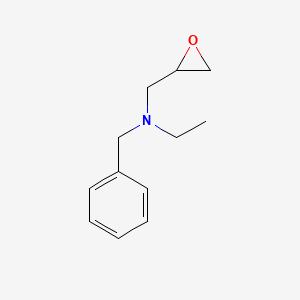


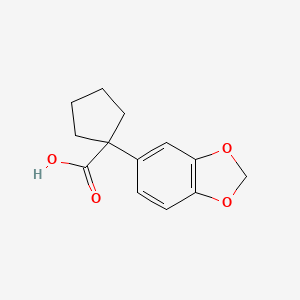

![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
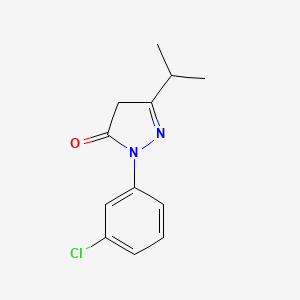

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)
